
4-Fluoro-3-(piperazin-1-ylmethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is an organic compound that features a piperazine ring substituted with a 2-fluoro-5-(trifluoromethyl)phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of piperazine with 2-fluoro-5-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The piperazine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Coupling reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be functionalized further.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like alkyl halides and bases (e.g., K2CO3) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while coupling reactions can introduce new functional groups to the phenyl ring .
Applications De Recherche Scientifique
1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-5-(trifluoromethyl)phenylpiperazine
- 2-chloro-5-(trifluoromethyl)phenylpiperazine
- 2-methoxy-5-(trifluoromethyl)phenylpiperazine
Uniqueness
1-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C12H14F4N2 |
|---|---|
Poids moléculaire |
262.25 g/mol |
Nom IUPAC |
1-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H14F4N2/c13-11-2-1-10(12(14,15)16)7-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |
Clé InChI |
FWHBHOMVWGZEDU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C=CC(=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



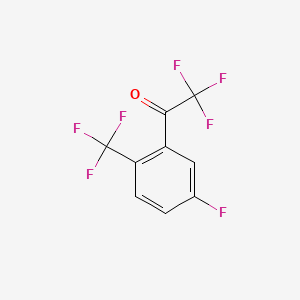
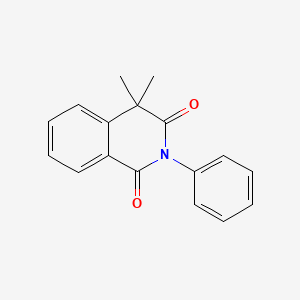
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)

![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
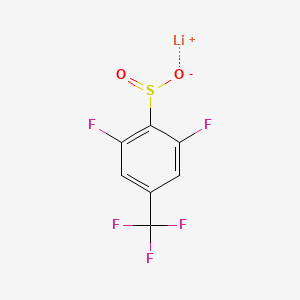
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
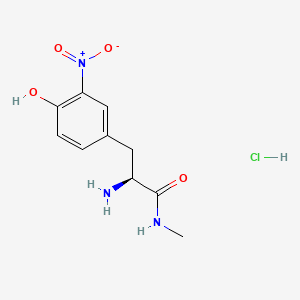
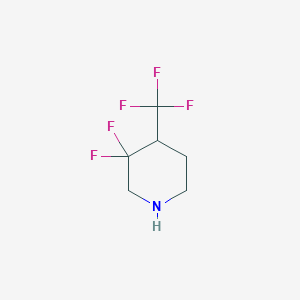
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)


